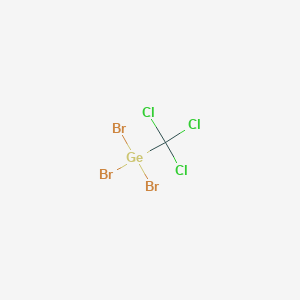
Tribromo(trichloromethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(trichloromethyl)germane is an organogermanium compound characterized by the presence of three bromine atoms and a trichloromethyl group attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromo(trichloromethyl)germane can be synthesized through the reaction of trichlorogermane with hydrogen bromide. The reaction involves the exchange of chlorine atoms in trichlorogermane for bromine atoms by passing hydrogen bromide through the compound . Another method involves dissolving germanium(II) hydroxide in hydrobromic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The addition of copper powder to the reaction mixture can improve the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with unsaturated compounds like allyl bromide and butadiene to form allyltribromogermane and 1,1-dibromo-germa-3-cyclopentene, respectively.
Addition Reactions: It adds exothermally to unsaturated compounds without the need for catalysts or initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen bromide, hydrobromic acid, and unsaturated compounds like allyl bromide and butadiene . The reactions are typically carried out under controlled temperatures and in the presence of solvents like ether .
Major Products Formed
The major products formed from reactions involving this compound include allyltribromogermane and 1,1-dibromo-germa-3-cyclopentene .
Wissenschaftliche Forschungsanwendungen
Tribromo(trichloromethyl)germane has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organogermanium compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism by which tribromo(trichloromethyl)germane exerts its effects involves the interaction of its bromine and trichloromethyl groups with target molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tribromo(trichloromethyl)germane include:
Tribromomethyl Carbinols: These compounds have similar halogenated structures and are used in organic synthesis.
Tribromobenzenes: These isomers have similar bromine content and are studied for their unique chemical properties.
Uniqueness
This compound is unique due to its combination of bromine and trichloromethyl groups attached to a germanium atom.
Eigenschaften
CAS-Nummer |
113365-43-8 |
|---|---|
Molekularformel |
CBr3Cl3Ge |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
tribromo(trichloromethyl)germane |
InChI |
InChI=1S/CBr3Cl3Ge/c2-8(3,4)1(5,6)7 |
InChI-Schlüssel |
QQRVTYSELBGUQW-UHFFFAOYSA-N |
Kanonische SMILES |
C(Cl)(Cl)(Cl)[Ge](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


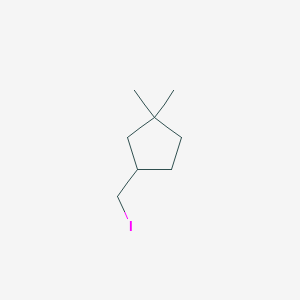
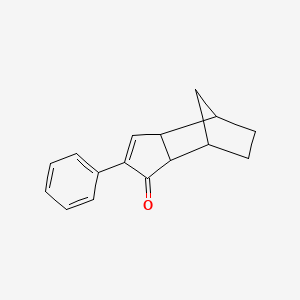
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
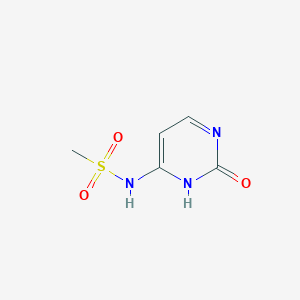
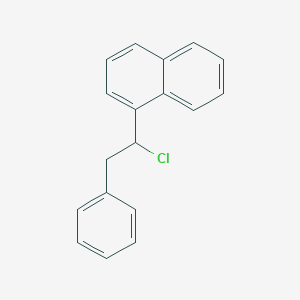

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
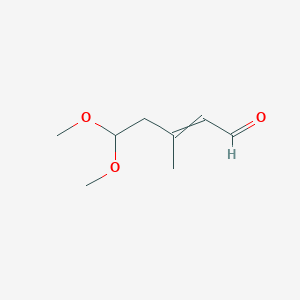
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
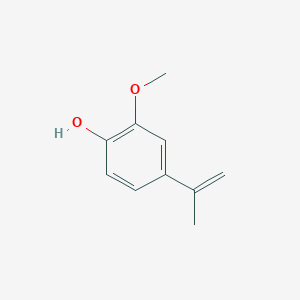
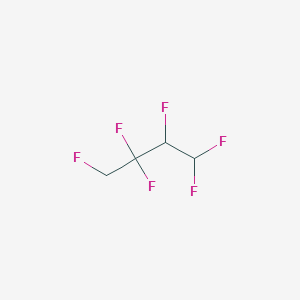
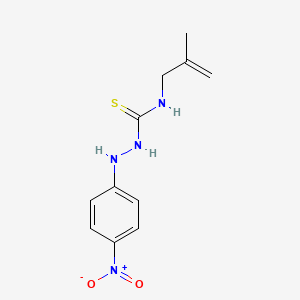
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
